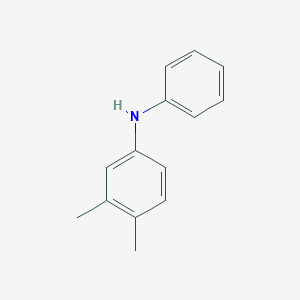

3,4-Dimethyldiphenylamine

Description

Mechanistic Investigations of Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving derivatives of diphenylamine (B1679370) are crucial for the synthesis of carbazoles, a class of compounds with significant applications in materials science and pharmaceuticals. The reaction mechanisms often involve complex oxidative processes.

The Scholl reaction facilitates the formation of a carbon-carbon bond between two aromatic rings, typically with the aid of a Lewis acid and a protic acid. wikipedia.org In the context of 3,4-dimethyldiphenylamine and its derivatives, a proposed mechanism for intramolecular cyclization to form carbazoles is based on the cation radical Scholl reaction. thieme-connect.com

This process is initiated by the oxidation of the electron-rich diphenylamine. For instance, using an oxidizing agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂), a cation radical is generated. thieme-connect.com The reaction is often conducted at low temperatures, and a distinct color change, for example, from yellow to a deep blue-green, can indicate the formation of the radical species. thieme-connect.com

The exact mechanism of the Scholl reaction is not definitively known and may proceed through an arenium ion pathway or a radical cation mechanism. wikipedia.org Reactions that occur at room temperature with known one-electron oxidizing agents are more likely to follow the radical cation pathway. wikipedia.org

A key step in the cation radical Scholl reaction is the single-electron-transfer (SET) event. thieme-connect.com In this step, an electron is transferred from the electron-rich diphenylamine to an electron-deficient oxidizing agent. This transfer results in the formation of a resonance-stabilized diphenylamine cation radical. thieme-connect.com The stability of this radical is enhanced by the delocalization of the spin density across the aromatic rings. thieme-connect.com

The involvement of a radical cation in the mechanism is supported by experimental evidence. For example, in related oxidative coupling reactions of diarylamines, the presence of a radical scavenger like TEMPO has been shown to inhibit the reaction, which points to the involvement of a radical cation intermediate. d-nb.info

Following the formation of the diphenylamine cation radical, the next step in the cyclization process is an intramolecular carbon-carbon bond formation. One of the arene rings of the diphenylamine acts as a nucleophile and attacks the other ring, leading to the formation of the new C-C bond and the cyclized structure. thieme-connect.comnih.gov This type of reaction, where an electron-rich aromatic ring attacks an electrophilic center, is a fundamental process in organic chemistry. nih.gov

The final step in the sequence involves an aqueous basic workup, which deprotonates and quenches the cation radical, ultimately yielding the desired carbazole (B46965) product. thieme-connect.com This synthetic strategy has been successfully applied to prepare various substituted carbazoles. thieme-connect.com

Radical-Trapping Mechanisms of Diphenylamine Antioxidants

Diphenylamine and its derivatives are well-known for their antioxidant properties, which are crucial in applications like preserving hydrocarbon-based products such as motor oils and polymers. nih.gov They function as radical-trapping antioxidants by inhibiting autoxidation chain reactions. nih.gov

The primary mechanism by which diphenylamine antioxidants scavenge radicals is through Hydrogen Atom Transfer (HAT). mdpi.comnih.gov In this process, the antioxidant donates a hydrogen atom to a reactive radical species, such as a peroxyl radical (ROO•), thereby deactivating it. mdpi.comnih.gov

This transfer involves the homolytic cleavage of the N-H bond in the diphenylamine. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond; a lower BDE facilitates the hydrogen atom donation. researchgate.net

The diarylaminyl radical can react with a second peroxyl radical. nih.gov In some proposed mechanisms, the aminyl radical can be oxygenated to form a diarylnitroxide radical. nih.govcdnsciencepub.com These nitroxide radicals have been observed via electron spin resonance in studies of the amine-inhibited decomposition of hydroperoxides. cdnsciencepub.com

The subsequent reactions of these intermediates can be complex. For example, the diarylnitroxide can combine with an alkyl radical to form an alkoxyamine. This species can then undergo further reactions that may regenerate the original diphenylamine antioxidant, leading to a catalytic cycle where one antioxidant molecule can trap multiple radicals. nih.gov This catalytic behavior explains the high stoichiometric factors observed for some diphenylamine antioxidants, especially at elevated temperatures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWJKFBBRPYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566087 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-36-7 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3,4 Dimethyldiphenylamine and Its Analogues

Advanced Synthetic Routes to Substituted Diarylamines

The synthesis of substituted diarylamines, such as 3,4-Dimethyldiphenylamine, has been revolutionized by the advent of advanced catalytic systems. These methods provide efficient access to the C(sp²)–N bond, a linkage central to the structure of these compounds.

Catalytic C-N Coupling Reactions for Diarylamine Formation

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of diarylamines. These reactions involve the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine, facilitated by a metal catalyst, most commonly palladium or copper.

The Buchwald-Hartwig amination stands as a premier method for the palladium-catalyzed formation of C-N bonds. wikipedia.orgnih.gov First reported in the 1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a widely used tool for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction's utility is rooted in its broad substrate scope and tolerance for various functional groups, overcoming the limitations of older methods. wikipedia.org

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in improving catalyst efficiency and expanding the reaction's scope. cmu.edu For instance, ligands like (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have proven effective for a wide range of aryl halides, including the less reactive and more economical aryl chlorides. cmu.edu These catalyst systems can facilitate reactions at room temperature for many substrates or at elevated temperatures (80-110 °C) with low catalyst loadings (0.05-1.0 mol % Pd) for more challenging combinations. cmu.edu

Table 1: Buchwald-Hartwig Amination Catalyst Systems

| Catalyst Component | Example | Role in Reaction | Citation |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. | orgsyn.org, nih.gov |

| Ligand | (o-biphenyl)P(t-Bu)₂ (JohnPhos) | Stabilizes the palladium center, promotes oxidative addition and reductive elimination. | cmu.edu |

| Ligand | (o-biphenyl)PCy₂ (XPhos) | Effective for functionalized substrates and acyclic secondary amines. | cmu.edu |

| Ligand | CM-phos | Shows excellent activity for the amination of aryl mesylates. | orgsyn.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Facilitates the deprotonation of the amine to form the palladium-amido complex. | cmu.edu |

This table presents examples of components used in Buchwald-Hartwig amination reactions.

Beyond the classic Buchwald-Hartwig cross-coupling, other palladium-catalyzed arylation techniques are available for constructing diarylamines. These methods can involve the direct C-H activation of an arene or heterocycle, followed by coupling with an amine. Palladium-catalyzed directed C-H functionalization has emerged as a highly efficient strategy for building C-C and C-X bonds. d-nb.info

For instance, palladium catalysts can facilitate the direct arylation of various heterocyclic compounds, a process that can be conceptually extended to the arylation of amines. rsc.orgnih.gov These reactions often proceed via an electrophilic substitution pathway. nih.gov The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides demonstrates the versatility of these methods. nih.gov In some cases, weaker bases like potassium phenoxide (KOPh) are employed to accommodate sensitive functional groups and unstable products. nih.gov

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, predating the palladium-catalyzed approaches. google.comgoogleapis.com This reaction typically involves the coupling of an aryl halide with an amine at high temperatures (often 170-220 °C) in the presence of a copper catalyst (e.g., copper powder, cuprous salts) and a base like potassium carbonate. google.comgoogleapis.com

While requiring harsher conditions than the Buchwald-Hartwig reaction, the Ullmann condensation remains a viable method for synthesizing diphenylamines. google.com Innovations in this area have focused on improving reaction conditions. For example, using formanilide (B94145) derivatives instead of anilines can shorten reaction times. google.comgoogleapis.com Copper-catalyzed coupling reactions are a powerful tool for constructing C-X (where X is N, S, O, etc.) bonds and are widely applied in the synthesis of heterocyclic compounds. nih.gov

Table 2: Comparison of C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Temperature | Room Temperature to ~110 °C | High temperatures (~170-240 °C) |

| Substrate Scope | Very broad (aryl chlorides, bromides, iodides, triflates) | Generally requires more reactive aryl halides (iodides, bromides) |

| Functional Group Tolerance | Generally high | More limited due to harsh conditions |

| Ligands | Crucial for reactivity (bulky, electron-rich phosphines) | Often used without ligands, though some modern methods employ them |

| Citation | wikipedia.org, cmu.edu, organic-chemistry.org | google.com, googleapis.com |

This table provides a general comparison between the two major C-N bond formation strategies.

Rhodium catalysts offer unique reactivity for the formation of C-N and C-C bonds through oxidative coupling. While often used for creating carbazoles via intramolecular cyclization of diarylamines, the underlying principles can be applied to intermolecular C-N bond formation. nih.govjst.go.jp Heterogeneous rhodium-on-carbon (Rh/C) catalysts can efficiently mediate the aerobic oxidative coupling of diarylamines to form carbazoles, demonstrating rhodium's ability to activate C-H bonds. nih.govresearchgate.net

More relevant to diarylamine synthesis is the rhodium-catalyzed oxidative cross-coupling of aniline (B41778) derivatives. rsc.org These reactions can achieve chemo- and regioselective cross-coupling between two different anilines to produce unsymmetrical 2,2'-diaminobiaryls, a class of compounds structurally related to diarylamines. rsc.org Such methods highlight the potential of rhodium catalysis in constructing complex amine-containing architectures under mild, aerobic conditions. researchgate.netcolab.ws

Microwave-Assisted Synthesis of Diphenylamine (B1679370) Derivatives

Microwave-assisted organic synthesis (MAOS) has become an important tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. mdpi.com117.239.78 This technology is applicable to many of the catalytic reactions used to synthesize diphenylamines.

The cyclization of substituted diphenylamines to form phenothiazines, for example, can be dramatically accelerated using microwave irradiation, particularly for sterically hindered substrates. mdpi.comtandfonline.com Microwave-assisted methods have been successfully employed for various transformations, including heterocyclic ring formation and aromatic nucleophilic substitutions, often under solvent-free conditions or on solid supports. mdpi.comtandfonline.com The application of microwave heating to Buchwald-Hartwig or Ullmann-type reactions can significantly reduce the long reaction times and high temperatures typically required, making the synthesis of compounds like this compound more efficient and environmentally friendly. 117.239.78bohrium.com

Green Chemistry Approaches in Diarylamine Synthesis

In response to the environmental impact of traditional chemical manufacturing, green chemistry principles have been increasingly integrated into the synthesis of amines and their derivatives. nih.gov The focus is on developing more sustainable and eco-friendly processes by using alternative solvents, minimizing waste, and employing milder reaction conditions. nih.govrsc.org

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in chemical synthesis. mdpi.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govmdpi.com A classic example is a 1:2 molar ratio mixture of choline (B1196258) chloride and urea, both solids at room temperature, which forms a liquid with a melting point of -12°C. nih.gov

Research has demonstrated the effectiveness of DESs as media for copper-catalyzed C-N cross-coupling reactions, such as the Ullmann amine synthesis, to produce diarylamines. uniba.it These reactions can be conducted under milder conditions (60–100°C) in the open air, often without the need for complex ligands. uniba.it The use of DESs, such as those based on choline chloride or L-proline, provides a non-toxic, biodegradable, and recyclable reaction medium. uniba.itresearchgate.net A key advantage is the ability to separate the product via extraction with an eco-friendly solvent, leaving the copper catalyst within the DES phase, which can then be recycled for subsequent reactions. uniba.it

Table 1: Advantages of Using Deep Eutectic Solvents (DESs) in Diarylamine Synthesis

| Feature | Description | Reference(s) |

| Eco-Friendly | DESs are often composed of natural, non-toxic, and biodegradable components like choline chloride, urea, and glycerol. | mdpi.comresearchgate.net |

| Low Volatility | Possess very low vapor pressure, reducing air pollution and workplace exposure compared to volatile organic compounds. | researchgate.net |

| Recyclability | The solvent and catalyst can often be reused for multiple reaction cycles, minimizing waste and reducing cost. | uniba.it |

| Mild Conditions | Enable reactions to proceed at lower temperatures (60-100°C) and often in the absence of inert atmospheres. | uniba.it |

| Enhanced Reactivity | The unique solvent properties can sometimes enhance reaction rates and yields. | uniba.it |

Oxidative Diaryl Coupling for Carbazole (B46965) Synthesis from Diphenylamines

Carbazoles are a vital class of nitrogen-containing heterocycles found in natural products and advanced materials. One effective route to their synthesis is through the intramolecular oxidative coupling of diphenylamine precursors.

A prominent method involves a copper-catalyzed aerobic oxidative dimerization. osti.govnih.gov This process uses a catalyst system composed of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·DMS) and N,N-dimethylaminopyridine (DMAP) under an oxygen atmosphere (1 atm). osti.govnih.gov These reactions are typically conducted under mild conditions (60–80 °C) and can be used for both the homodimerization of diarylamines to form tetraarylhydrazines and the intramolecular cyclization to form carbazoles. osti.govnih.gov The choice of solvent and specific reaction conditions can influence the product outcome.

For the synthesis of electron-deficient carbazoles, a metal-free alternative has been developed utilizing hypervalent iodine chemistry. thieme-connect.com This method employs an oxidative single-electron-transfer (SET) event to initiate the intramolecular cyclization of tetrasubstituted diphenylamines, proving effective for creating various bis(trifluoromethyl)carbazole isomers. thieme-connect.comresearchgate.net

Table 2: Comparison of Oxidative Coupling Methods for Carbazole Synthesis from Diphenylamines

| Method | Catalyst/Reagent | Oxidant | Conditions | Advantages | Reference(s) |

| Copper-Catalyzed Coupling | CuBr·DMS / DMAP | Aerobic (O₂) | Mild (60-80°C) | Utilizes a cheap metal and air as the oxidant. | osti.govnih.gov |

| Heterogeneous Catalysis | Rhodium on Carbon (Rh/C) | Molecular Oxygen (O₂) | Open-to-air setup | Catalyst is easily separable and recyclable; atom-economical. | researchgate.net |

| Hypervalent Iodine Chemistry | Phenyliodine(III) diacetate (PIDA) | - | Metal-free | Avoids precious metal catalysts; good for electron-deficient systems. | thieme-connect.com |

Preparation of Specific Isomers and Analogues of Dimethyldiphenylamine

The specific placement of methyl groups on the diphenylamine scaffold results in isomers with distinct properties and applications. Their synthesis requires regioselective control.

The synthesis of 2,2'-Dinitro-4,4'-dimethyldiphenylamine can be achieved through a copper-catalyzed Ullmann condensation. In a reported procedure, 4-iodo-2-nitrotoluene (B1329957) is reacted with 4-amino-2-nitrotoluene in the presence of potassium carbonate (K₂CO₃) and copper powder as the catalyst. acs.org The reaction mixture is heated to 160°C for two hours, resulting in the formation of the target compound as an orange solid with a yield of approximately 50%. acs.org This dinitro compound serves as a precursor to 2,2'-diamino-4,4'-dimethyldiphenylamine, which is obtained in 70% yield upon reduction. acs.org

While a specific, detailed synthesis for 3,4-Dimethoxy-3',4'-dimethyldiphenylamine is not extensively documented in the provided sources, its structure suggests assembly via standard cross-coupling methodologies like the Buchwald-Hartwig amination or Ullmann condensation. A plausible route would involve the coupling of 3,4-dimethoxyaniline (B48930) with a 4-halo-o-xylene (e.g., 4-bromo-1,2-dimethylbenzene). This compound has been used as a starting material in studies exploring catalytic cascade oxidative spirocyclization, where its reaction under an oxygen atmosphere unexpectedly yielded a spirocyclohexadienone fused with an acridine (B1665455) structure instead of the anticipated carbazole. researchgate.net

A notable synthetic route for 4,4'-Dimethyldiphenylamine is a multi-step process that avoids the direct coupling of aryl halides, thereby preventing the formation of triphenylamine (B166846) byproducts. google.com The method begins with the hydrolysis of para-toluidine under acidic conditions to prepare para-cresol. google.comsmolecule.com Subsequently, the prepared p-cresol (B1678582) undergoes a condensation reaction with another molecule of p-toluidine (B81030) to yield 4,4'-dimethyldiphenylamine. google.comsmolecule.com This process is conducted at elevated temperatures (280–300°C) and pressures (0.5–0.6 MPa). google.com The crude product is then purified through rectification and drying to achieve high purity, often exceeding 99.5%. google.com This technique is highlighted as a low-cost and environmentally cleaner alternative to other methods. google.com

Table 3: Synthesis Parameters for 4,4'-Dimethyldiphenylamine via the p-Cresol Route

| Parameter | Value/Condition | Purpose | Reference(s) |

| Starting Material | p-Toluidine | Source for both the p-cresol intermediate and the second aromatic amine. | google.com |

| Reaction Temperature | 280–300 °C | To drive the condensation reaction between p-cresol and p-toluidine. | google.com |

| Reaction Pressure | 0.5–0.6 MPa | To maintain the reaction components in the appropriate phase and facilitate the reaction. | google.com |

| Reaction Time | 15–16 hours | To ensure completion of the condensation. | google.com |

| Purification | Rectification and Drying | To remove impurities and achieve a high-purity final product (>99.5%). | google.com |

Reaction Mechanisms and Pathways Involving 3,4 Dimethyldiphenylamine

Radical-Trapping Mechanisms of Diphenylamine (B1679370) Antioxidants

Cross-Dismutation Catalysis by Diarylnitroxides

Diarylnitroxides, which are derived from diarylamines like 3,4-Dimethyldiphenylamine, can catalyze the cross-dismutation of alkylperoxyl and hydroperoxyl radicals. nih.govnih.gov This catalytic cycle is especially significant in the autoxidation of unsaturated substrates where both types of radicals are present. nih.govnih.gov The process allows a single molecule of the antioxidant to neutralize multiple radical species, significantly extending the inhibition period. nih.gov

The mechanism involves the diarylnitroxide reacting with both alkylperoxyl (ROO•) and hydroperoxyl (HOO•) radicals. nih.gov This catalytic activity highlights the remarkable ability of certain amines to act as phase-transfer catalysts for a reducing equivalent (an H atom), enabling a water-soluble reactive oxygen species to quench a lipid-soluble one. nih.gov The efficiency of this process is linked to the stability of the aminyl radicals formed during the cycle. nih.gov

Table 1: Key Reactions in Peroxyl Radical Inhibition and Cross-Dismutation

| Reaction Type | Reactants | Products | Significance |

| Radical Trapping | Diarylamine (Ar₂NH) + Peroxyl Radical (ROO•) | Aminyl Radical (Ar₂N•) + Hydroperoxide (ROOH) | Initial and primary step in antioxidant activity. cdnsciencepub.com |

| Termination | Aminyl Radical (Ar₂N•) + Peroxyl Radical (ROO•) | Non-radical products | Further neutralizes radical species. cdnsciencepub.com |

| Cross-Dismutation | Diarylnitroxide (Ar₂NO•) + Alkylperoxyl Radical (ROO•) + Hydroperoxyl Radical (HOO•) | Diarylamine (Ar₂NH) + Alcohol (ROH) + Oxygen (O₂) | Catalytic cycle that regenerates the antioxidant and removes multiple radicals. nih.govnih.gov |

Degradation Pathways and Product Formation

Thermal Degradation of Diphenylamines

Diphenylamines, including this compound, can undergo thermal degradation at elevated temperatures. This decomposition can lead to the release of irritating gases and vapors. thermofisher.com Strategies to mitigate thermal degradation during high-temperature reactions include conducting them under an inert atmosphere (like argon or nitrogen) to suppress oxidation and adding radical scavengers. Monitoring with techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) helps identify decomposition thresholds. Symmetrical diarylamines, such as 4,4'-dimethyldiphenylamine, may exhibit higher thermal stability compared to asymmetrical ones like this compound.

Nitration and Nitrosation of Diphenylamines

Diphenylamines can undergo nitration and nitrosation, processes that involve the introduction of nitro (NO₂) and nitroso (NO) groups, respectively. dtic.milwikipedia.org Nitration can be achieved through various methods, including the use of nitric acid. dtic.mil The position of substitution is influenced by the existing groups on the aromatic rings. dtic.mil

Nitrosation typically occurs through reaction with a nitrosating agent, which can be formed from sources like sodium nitrite (B80452) under acidic conditions. wikipedia.orgsci-hub.se The reaction of a secondary amine with a nitrosonium ion (NO⁺) leads to the formation of a nitrosamine. wikipedia.org The reactivity of the amine towards nitrosation is a key factor. sci-hub.se

Formation of Nitro- and Nitroso-Diphenylamine Derivatives

The reaction of diphenylamines with nitrating and nitrosating agents leads to the formation of various derivatives. For example, N-nitroso derivatives of diphenylamines are known intermediates and can be used in the synthesis of C-nitro aromatic amines through rearrangement. dtic.mil The formation of specific isomers, such as 2- and 4-nitro derivatives, is common. dtic.mil

The synthesis of nitrodiphenylamines can be achieved through condensation reactions, for instance, between a substituted aniline (B41778) and a nitro-substituted chlorobenzene. dtic.mil These derivatives are important intermediates in various chemical syntheses. google.com

Bonding of Stabilizer Derivatives to Cellulose (B213188) Matrices

Derivatives of diphenylamine can act as stabilizers for materials like nitrocellulose (NC). diva-portal.org During the aging of nitrocellulose stabilized with diphenylamine, reaction products can become bonded to the cellulose matrix. diva-portal.org It is believed that N-nitrosodiphenylamine (NNODPA) plays a key role in this process, with evidence suggesting that a dinitro-diphenylamine derivative may bond to the nitrocellulose, likely via the amine nitrogen, after the initial formation of NNODPA. diva-portal.org This bonding extends the stability of the nitrocellulose. diva-portal.org

Benzidine (B372746) Rearrangement Mechanisms of Hydrazotoluene Derivatives

The benzidine rearrangement is a classic acid-catalyzed intramolecular rearrangement of hydrazobenzenes to form benzidines and other products. The study of hydrazotoluene derivatives, which are structurally related to precursors of this compound, provides insight into the mechanistic pathways of this transformation.

Research into the rearrangement of p-hydrazotoluene has shown that the reaction yields a mixture of products, including p-toluidine (B81030), p-azotoluene, and an o-semidine (2-amino-4,5'-dimethyldiphenylamine). caltech.edu The relative ratios of these products are influenced by the reaction conditions, particularly the acidity of the medium. caltech.educaltech.edu The formation of p-azotoluene is suggested to occur through an intermolecular pathway, while the other products likely arise from intramolecular processes. caltech.edu

The kinetics of the rearrangement of m-hydrazotoluene have been found to be first-order with respect to the hydrazotoluene concentration and second-order with respect to the hydrogen chloride concentration. datapdf.com This suggests the involvement of a di-protonated intermediate in the rate-determining step. The primary product of this specific rearrangement is m-tolidine. datapdf.com

A key proposed intermediate in the benzidine rearrangement is a "π-complex" or "charge-transfer complex". caltech.edu This intermediate is formed upon the initial heterolysis of the N-N bond of the hydrazo compound. caltech.educaltech.edu This complex can then collapse to form the final products. The stability of this complex is thought to influence the course of the rearrangement. caltech.edu The reaction rate is also observed to have an inverse dependence on the hydrogen ion concentration, indicating that the transition state involves a monoconjugate acid of the hydrazotoluene. caltech.educaltech.edu The extent of ortho-coupling to form semidine derivatives increases with the acidity of the solution. caltech.educaltech.edu

Table 1: Products of p-Hydrazotoluene Rearrangement

| Product | Formation Pathway |

|---|---|

| p-Toluidine | Intramolecular |

| p-Azotoluene | Intermolecular |

This table summarizes the products formed during the acid-catalyzed rearrangement of p-hydrazotoluene and their proposed formation pathways based on experimental evidence. caltech.edu

Metal Chelation and Redox Mechanisms in Antioxidant Activity

Diphenylamine and its derivatives are known for their antioxidant properties, which are crucial in various industrial applications, such as the stabilization of polymers. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to act as radical scavengers and their potential to interact with metal ions that can catalyze oxidation processes.

The primary antioxidant mechanism of diphenylamines involves the donation of a hydrogen atom from the N-H group to a radical species, thereby neutralizing the radical and preventing it from propagating oxidative chain reactions. The resulting diphenylaminyl radical is stabilized by resonance, which makes the initial hydrogen donation more favorable.

In addition to radical scavenging, metal chelation is another important mechanism by which antioxidants can exert their protective effects. nih.govmdpi.comnih.gov Metal ions, such as copper(II), can act as pro-oxidants by participating in redox cycles that generate reactive oxygen species. nih.gov Antioxidants containing suitable functional groups can bind to these metal ions, forming stable complexes and reducing their catalytic activity. nih.govinorgchemres.org

The redox mechanism of antioxidant action involves the transfer of an electron to a pro-oxidant species. The antioxidant is oxidized in the process, but the potentially damaging species is reduced and rendered less harmful. The feasibility of this process depends on the redox potentials of both the antioxidant and the oxidizing species.

Table 2: Proposed Antioxidant Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Radical Scavenging | Donation of a hydrogen atom from the N-H group to a radical, forming a stabilized diphenylaminyl radical. |

| Metal Chelation | Potential coordination of the amine nitrogen with pro-oxidant metal ions (e.g., Cu²⁺), reducing their catalytic activity in oxidation reactions. |

| Redox Activity | Electron transfer to a pro-oxidant species, leading to the reduction of the harmful species and the oxidation of the diphenylamine. |

This table outlines the likely antioxidant mechanisms for this compound based on the known behavior of the diphenylamine class of antioxidants.

Computational Chemistry and Theoretical Studies of 3,4 Dimethyldiphenylamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 3,4-Dimethyldiphenylamine. These calculations employ approximations to solve the Schrödinger equation, yielding valuable data on molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a principal computational method used to investigate the electronic structure of many-body systems like molecules. researchgate.net DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the minimum energy conformation of the molecule. frontiersin.org The process of geometry optimization seeks to find the stable structure by minimizing the energy and forces on the atoms. frontiersin.org This foundational step is crucial as the accuracy of subsequent property calculations, such as electronic and spectroscopic properties, is highly dependent on having the correct molecular structure. For diphenylamine (B1679370) and its derivatives, DFT optimizations are standard procedures to establish the ground-state geometry before further analysis.

M06-2X/def2-TZVP Level of Theory for Structural and Electrostatic Potential Analysis

Specific levels of theory, which combine a functional and a basis set, are chosen for their accuracy in describing particular molecular systems. For diphenylamine derivatives, including this compound, the M06-2X functional combined with the def2-TZVP basis set has been utilized for structural optimization and the analysis of electrostatic potential maps. rsc.orgnih.gov The M06-2X functional is a high-nonlocality hybrid meta-GGA functional known for its robust performance across a range of applications, including thermochemistry and non-covalent interactions. Research has presented the optimized structure of this compound (identified as compound 'C' in a series of diphenylamine derivatives) calculated at this level of theory. rsc.orgnih.gov The resulting electrostatic potential maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. rsc.orgnih.gov

B3LYP Calculations for Electronic Structure and Antioxidant Effectiveness

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used DFT functionals for studying organic molecules. It has been extensively applied to investigate the electronic structure and antioxidant properties of diphenylamines. Current time information in Bangalore, IN.researchgate.net The antioxidant mechanism of diphenylamine derivatives often involves the donation of a hydrogen atom from the N-H group to neutralize free radicals. Current time information in Bangalore, IN. B3LYP calculations are effective in modeling the electronic properties that govern this activity. For instance, studies on p-substituted diphenylamines have used B3LYP to optimize the structures of the antioxidants and their complexes, correlating electronic properties with their antioxidant effectiveness. Current time information in Bangalore, IN.researchgate.net It has been suggested that B3LYP calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound to predict its reactivity.

CBS-QB3 Method for Ionization Potentials and Bond Dissociation Enthalpies

The Complete Basis Set-QB3 (CBS-QB3) is a high-accuracy composite method used to calculate thermodynamic properties such as gas-phase ionization potentials (IP) and bond dissociation enthalpies (BDE). nih.govnih.gov These values are critical for quantitatively assessing antioxidant activity. The IP relates to the ease of removing an electron, while the N-H BDE corresponds to the energy required to break the N-H bond, a key step in the hydrogen atom transfer (HAT) mechanism of antioxidant action. nih.gov The CBS-QB3 method combines a series of calculations to extrapolate to a high level of theory and a complete basis set, offering results with accuracy often approaching experimental values. rsc.orgacs.org While this method has been successfully applied to calculate the IP and BDE for related heterocyclic compounds like phenoxazine (B87303) and phenothiazine (B1677639) analogues, specific CBS-QB3 calculated values for this compound are not prominently available in the surveyed literature. nih.gov However, the methodology is established as a reliable tool for such evaluations. rsc.orgnih.govacs.org

| Method/Level of Theory | Application | Key Findings/Purpose |

|---|---|---|

| DFT Optimization | Geometry Optimization | Determines the stable, lowest-energy molecular structure. frontiersin.org |

| M06-2X/def2-TZVP | Structural and Electrostatic Potential Analysis | Provides accurate optimized geometry and visualizes charge distribution. rsc.orgnih.gov |

| B3LYP | Electronic Structure and Antioxidant Effectiveness | Correlates electronic properties with antioxidant mechanisms. Current time information in Bangalore, IN.researchgate.net |

| CBS-QB3 | Ionization Potentials and Bond Dissociation Enthalpies | Calculates highly accurate thermodynamic data related to antioxidant capacity. nih.govnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the HOMO and the LUMO of reacting species.

HOMO-LUMO Energy Gap Calculations and Significance

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govpmf.unsa.ba

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily transferred. nih.gov For antioxidants, a smaller energy gap can be associated with a greater ability to donate electrons to neutralize free radicals. DFT calculations, particularly using functionals like B3LYP, are commonly employed to compute the HOMO and LUMO energies and the corresponding energy gap for molecules like this compound.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the capacity to donate an electron. physchemres.org |

| ELUMO (Energy of LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the capacity to accept an electron. physchemres.org |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govpmf.unsa.ba |

Relationship between Frontier Molecular Orbitals (FMOs) and Electron Transfer Capacity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electron transfer processes. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and electron transfer capabilities.

A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and can more readily undergo electronic transitions, indicating a higher reactivity and a greater capacity for intramolecular charge transfer (ICT). acs.org In substituted diphenylamine systems, the nature and position of substituent groups can significantly influence the energies of the frontier orbitals. For instance, studies on various diphenylamine derivatives have shown that the introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. acs.orgnih.gov

In the context of this compound, the two methyl groups on one of the phenyl rings act as electron-donating groups. This substitution is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted diphenylamine. The distribution of the HOMO and LUMO across the molecule is also crucial. Typically, in diphenylamine derivatives, the HOMO is localized on the diphenylamine unit, while the LUMO's location can vary depending on the presence of other functional groups. acs.org The effective separation of HOMO and LUMO is a key factor in promoting intramolecular charge transfer. acs.org

Table 1: General Influence of Substituents on Frontier Molecular Orbitals in Diphenylamine Derivatives

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Electron Transfer Capacity |

|---|---|---|---|---|

| Electron-Donating | Increases | Relatively small change | Decreases | Enhanced electron donation |

This table presents generalized trends observed in studies of substituted aromatic amines and may not reflect the precise quantitative effects in this compound.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. dailymotion.com It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions. youtube.comnih.gov

In this compound, several key hyperconjugative interactions can be anticipated:

Inter-ring conjugation: The lone pair on the nitrogen atom can donate electron density into the anti-bonding π* orbitals of both phenyl rings. This n -> π* interaction is characteristic of aromatic amines and is a major contributor to the delocalization of charge across the molecule.

Methyl group hyperconjugation: The σ electrons of the C-H bonds in the methyl groups can interact with the π* anti-bonding orbitals of the adjacent phenyl ring. This σ -> π* hyperconjugation further contributes to the electronic stabilization of the system.

NBO analysis also provides a quantitative measure of charge distribution through Natural Population Analysis (NPA), which assigns charges to individual atoms. These atomic charges can reveal the extent of charge transfer from the electron-donating diphenylamine moiety to other parts of a larger molecular system, especially if electron-withdrawing groups were present. acs.org For this compound itself, the NPA charges would reflect the electron-donating nature of the methyl groups and the nitrogen atom, leading to specific partial charges on the atoms of the phenyl rings.

While specific NBO analysis data for this compound is not available in the provided search results, studies on similar molecules demonstrate the power of this method in elucidating the electronic stabilization arising from such interactions. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of a molecule, with different colors representing different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The methyl groups, being electron-donating, would slightly increase the electron density on the substituted phenyl ring compared to the unsubstituted one.

Natural Population Analysis (NPA), a component of NBO analysis, provides a method for calculating the atomic charges within a molecule. researchgate.net These charges offer a quantitative measure of the electron distribution. In a study that included this compound, the electrostatic potential was considered in the context of interactions between different molecular species. dtic.mil

Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen Atom | Negative (Electron-rich) | Susceptible to electrophilic attack |

| Phenyl Rings (π-system) | Negative (Electron-rich) | Susceptible to electrophilic attack |

This table is based on general principles of MEP analysis for aromatic amines and related compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules.

For a molecule like this compound, MD simulations could be employed to investigate several aspects of its behavior, particularly in condensed phases (e.g., in a solvent or as part of a larger material). For instance, MD simulations are used to explore:

Conformational Flexibility: The rotational freedom around the C-N bonds in diphenylamine derivatives can be studied to understand the accessible conformations and their relative stabilities.

Solvation Structure: Simulations can reveal how solvent molecules arrange around this compound, providing insights into its solubility and interactions with the surrounding medium.

Transport Properties: In a liquid state or in solution, properties like diffusion coefficients can be calculated from MD trajectories.

Interactions with other molecules: In the context of materials science, MD simulations can model how this compound interacts with other components in a mixture, such as polymers or other additives. For example, simulations have been used to study the interaction of diphenylamine derivatives in rubber matrices. researchgate.net

While specific MD simulation studies focused solely on this compound were not identified in the search results, the methodology is widely applied to similar organic molecules to understand their behavior at a molecular level. researchgate.netmdpi.com

Prediction of Environmental Fate and Degradation Products through Modeling

Predicting the environmental fate of a chemical is crucial for assessing its potential impact on ecosystems. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used for this purpose. ecetoc.org These models correlate the structural features of a molecule with its environmental properties, such as persistence, bioaccumulation, and toxicity.

For substituted diphenylamines, including this compound, several factors are important for their environmental fate:

Persistence: This refers to the length of time a chemical remains in the environment. Degradation can occur through biotic (biodegradation) and abiotic (e.g., photolysis, hydrolysis) processes. Models suggest that the diphenylamine core can be persistent, although some transformation is expected. canada.ca The presence of alkyl substituents may influence the rate of degradation.

Bioaccumulation: This is the tendency of a chemical to accumulate in living organisms. The octanol-water partition coefficient (LogKow) is a key parameter used in models to predict bioaccumulation potential. For many substituted diphenylamines, their hydrophobic nature suggests a potential for bioaccumulation in fatty tissues. researchgate.net

Toxicity: QSAR models can also predict the toxicity of a chemical to various organisms. Substituted diphenylamines have been shown to be toxic to aquatic organisms. researchgate.net

Several modeling tools and frameworks are used to predict environmental fate. For example, the Ecological Structure Activity Relationships (ECOSAR) program is used to estimate the aquatic toxicity of chemicals. acs.org Other models can predict biodegradation rates and the formation of potential degradation products. The degradation of diphenylamines can proceed through various pathways, including oxidation of the amine group and transformation of the aromatic rings.

While specific modeling results for the degradation products of this compound are not detailed in the provided search results, general assessments of substituted diphenylamines indicate that they are of environmental interest due to their potential persistence and toxicity. canada.caresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenylamine |

| Aniline (B41778) |

| 4,4'-dimethyldiphenylamine |

| N-phenyl-N′-alkyl-p-phenylenediamines |

| N,N,N′,N′-Tetramethyl-p-phenylenediamine |

| N,N′-diphenylbenzene-1,4-diamine |

| N-phenyl-N′-(1-phenylethyl)benzene-1,4-diamine |

| N-(4-methylpentan-2-yl)-N′-phenylbenzene-1,4-diamine |

| N-propan-2-yl-N′-phenylbenzene-1,4-diamine |

| N-(2-methoxybenzyl)-N′-phenylbenzene-1,4-diamine |

| N-phenyl-N′-(2-phenylpropan-2-yl)benzene-1,4-diamine |

| benzenamine, N-phenyl-, reaction products with styrene (B11656) and 2,4,4-trimethylpentene |

| 4-hydroxydiphenylamine |

| N-phenyl-1-naphthylamine |

| 3-methoxydiphenylamine |

| 3-methyldiphenylamine |

| 4-nitro-DPA |

| 2-nitro-DPA |

| methyldiphenyl urea |

| 4,4′-bis(α,α-dimethylbenzyl)-diphenylamine |

| dioctyl-diphenylamine |

| dinonyl-diphenylamine |

| dioctyl DPA |

| dinonyl DPA |

| diethyl monononyl DPA |

| diethyl dinonyl DPA |

| mono-nonyl diphenylamine |

| 1,3,4-oxadiazole |

| triphenylamine (B166846) |

| phenazine-imidazole |

| carbazole (B46965) |

| anthracene |

| 17β-HSD1 |

| benzophenone |

| 4-methoxybenzophenone |

| 4-fluorobenzophenone |

| 4-methylbenzophenone |

| 9-fluorenone |

| 4-chlorobenzophenone |

| 2-hydroxybenzophenone |

| 2-chlorobenzophenone |

| 2,3-dihydroquinazolin-4(1H)-one |

| 2-aminobenzamide |

| isatoic anhydride |

| ascorbic acid |

| choline (B1196258) chloride |

| paracetamol |

| thiazolidine-2,4-dione |

| 3-methyl-thiazolidine-2,4-dione |

| 5-methyl-thiazolidine-2,4-dione |

| 3,5-dimethyl-thiazolidine-2,4-dione |

| 3-ethyl-thiazolidine-2,4-dione |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

| perylene diimide |

| oligo(thienylenevinylene) |

| CL-20 |

| 2-aminopyrimidine |

| 2-nitropyrimidine |

Advanced Analytical Methodologies in 3,4 Dimethyldiphenylamine Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the characterization of 3,4-Dimethyldiphenylamine, offering a window into its molecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. In the context of diphenylamine (B1679370) derivatives, it also serves as a tool to predict their functional efficacy as antioxidants.

Research into diphenylamine-related compounds has revealed a correlation between their molecular structure and antioxidant activity. researchgate.net Studies on various p-substituted diphenylamine antioxidants have demonstrated that NMR chemical shifts can be correlated with their Molar Antioxidant Effectiveness (AEM). researchgate.net While no direct correlation is apparent at room temperature (25 °C), a significant relationship emerges at elevated temperatures (130 °C). researchgate.net Specifically, the AEM at high temperatures increases in conjunction with the NMR chemical shifts of the nitrogen atom and the hydrogen atom bonded to it. researchgate.net This finding suggests that higher temperature antioxidant effectiveness can be estimated using the NMR shifts of these key atoms. researchgate.net This correlation underscores the temperature-dependent nature of the antioxidant mechanism. researchgate.net Alkylated diphenylamines are known to function as free radical chain terminators by readily donating a hydrogen atom to effectively capture free radicals. researchgate.net

Table 1: Correlation of NMR Chemical Shifts with Antioxidant Effectiveness in p-Substituted Diphenylamines at 130 °C

| Nucleus | Correlation with AEM | Implication |

|---|---|---|

| Nitrogen (N) | Positive | Higher chemical shift suggests greater antioxidant effectiveness |

| N-H Proton | Positive | Higher chemical shift suggests greater antioxidant effectiveness |

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For aromatic amines like this compound, this technique provides information on the conjugated π-electron systems of the phenyl rings. The absorption spectrum of the parent compound, diphenylamine, shows a characteristic peak that can be used as a reference. The introduction of methyl groups on one of the phenyl rings, as in this compound, is expected to cause a slight shift in the absorption maximum (λmax) due to their electron-donating nature, which affects the energy of the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Related Compounds

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Diphenylamine | Not specified | ~285 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic IR absorption bands are expected for the N-H group, C-N bond, and the aromatic C-H and C=C bonds. The spectrum of diphenylamine provides a foundational reference for these assignments. nist.gov The presence of methyl groups in this compound would introduce additional C-H stretching and bending vibrations.

Table 3: Characteristic Infrared Absorption Bands for Diphenylamine Structures

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methyl) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of molecules with unpaired electrons, such as free radicals. uni-halle.de In the context of this compound's antioxidant function, EPR is invaluable for studying the aminyl radical that forms when the compound donates its N-H proton to scavenge a detrimental radical. This technique can provide information about the structure, concentration, and environment of the radical intermediate. cardiff.ac.uk The detection of these transient species is crucial for elucidating the precise mechanism of antioxidant action. While general EPR methods are well-established for radical detection, specific EPR studies focused on this compound are not widely available in the reviewed literature. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separations

Chromatographic techniques are fundamental in separating this compound from complex mixtures, such as reaction media or degradation samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of degradation products of organic compounds. ijpsjournal.com A robust HPLC method can effectively resolve this compound from impurities and products formed under various stress conditions. The development of such a method involves careful selection of the stationary and mobile phases to achieve optimal separation. ijpsjournal.com

For the analysis of aromatic amines like this compound and its potential degradation products, reversed-phase HPLC is often employed. A typical setup would utilize a C18 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. The mobile phase could consist of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer. researchgate.netnih.gov This allows for the elution of a wide range of compounds with varying polarities, from the relatively nonpolar parent compound to more polar degradation products that might arise from oxidation or cleavage of the molecular structure. Detection is commonly achieved using a Diode-Array Detector (DAD), which provides spectral information and enhances selectivity. ijpsjournal.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these hypothetical conditions, this compound and its degradation products would elute at distinct retention times, allowing for their quantification.

Table 2: Hypothetical Retention Times for Degradation Analysis

| Compound | Potential Degradation Product | Retention Time (min) |

|---|---|---|

| Oxidized Amine Derivative | Yes | 8.5 |

| Ring-Cleavage Product | Yes | 11.2 |

| This compound | No | 15.7 |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for monitoring the progress of organic reactions. quora.comsilicycle.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. rsc.org In the context of reactions involving this compound, such as its synthesis or derivatization, TLC provides a quick snapshot of the reaction mixture's composition. researchgate.net

The principle of TLC is based on the separation of components by partitioning them between a solid stationary phase (e.g., silica gel on a plate) and a liquid mobile phase (solvent system). quora.com Small aliquots of the reaction mixture are spotted on the TLC plate at different time intervals. rsc.org As the mobile phase ascends the plate, components travel at different rates depending on their polarity and interaction with the stationary phase, resulting in different Retention Factor (Rf) values. By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can visually determine the reaction's progress. quora.com

Table 3: Example TLC System for Monitoring a Hypothetical Reaction

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) |

| Visualization | UV light (254 nm) |

The progress of a reaction can be tracked by observing the disappearance of the starting material spot and the appearance of the product spot.

Table 4: Illustrative Rf Values in Reaction Monitoring

| Time Point | Rf (Starting Material) | Rf (Product) | Reaction Status |

|---|---|---|---|

| t = 0 min | 0.75 | - | Reaction Initiated |

| t = 30 min | 0.75 | 0.40 | In Progress |

| t = 60 min | Faint | 0.40 | Nearing Completion |

| t = 90 min | - | 0.40 | Complete |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are crucial for determining the thermodynamic characteristics of this compound.

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of materials, such as melting point, glass transition temperature, and enthalpy of transitions. nih.govtudelft.nl The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nexus-analytics.com.my Endothermic and exothermic processes within the sample appear as peaks or shifts in the DSC curve. kinampark.com

For a crystalline solid like this compound, DSC can be used to determine its melting point (Tm) and enthalpy of fusion (ΔHf). The sample is heated at a constant rate, and the heat flow is monitored. The melting process appears as an endothermic peak, the area of which is proportional to the enthalpy of fusion. kinampark.com This data is vital for understanding the compound's purity and thermal stability.

Table 5: Typical DSC Experimental Parameters

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 250 °C |

| Atmosphere | Nitrogen (50 mL/min) |

| Sample Pan | Aluminum, hermetically sealed |

The analysis of the DSC thermogram provides key thermodynamic data.

Table 6: Hypothetical Thermodynamic Data for this compound from DSC

| Thermal Property | Value |

|---|---|

| Onset of Melting | 85.2 °C |

| Peak Melting Temperature (Tm) | 88.5 °C |

| Enthalpy of Fusion (ΔHf) | 25.8 kJ/mol |

Thermally Stimulated Depolarization Current (TSDC) is a sensitive technique used to study molecular motions and dielectric properties in materials. wikipedia.org The TSDC method involves polarizing the sample by applying a DC electric field at a sufficiently high temperature (Tp) to allow molecular dipoles to align. psu.edu This polarization is then "frozen in" by rapidly cooling the sample to a low temperature. After removing the external field, the sample is heated at a constant rate, and the depolarization current generated by the randomization of the dipoles is measured as a function of temperature. wikipedia.orgpsu.edu

This technique can reveal information about relaxation processes associated with molecular mobility. nih.gov The resulting TSDC spectrum shows current peaks at temperatures corresponding to the "thawing" of specific dipolar motions. wikipedia.org The position and shape of these peaks provide insights into the activation energy and relaxation times of these processes. While more commonly applied to polymers and complex dielectrics, TSDC can be adapted to study molecular dynamics in crystalline organic solids.

Table 7: General TSDC Experimental Setup

| Parameter | Description |

|---|---|

| Polarization Temperature (Tp) | Typically above the transition of interest |

| Polarization Field (Ep) | ~1-5 kV/cm |

| Polarization Time (tp) | Sufficient time for dipole alignment (e.g., 5 min) |

| Cooling Rate | Rapid quench to freeze polarization |

| Heating Rate (b) | Constant, slow rate (e.g., 3 °C/min) |

| Measurement | Depolarization current vs. Temperature |

The analysis of the TSDC spectrum can yield detailed information about the dielectric relaxation phenomena within the material. researchgate.net

Catalytic Applications and Ligand Design with Diphenylamines

Heterogeneous Catalysis in Oxidative Transformations of Aryl Amines

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering advantages in catalyst separation and recycling. In the realm of oxidative transformations, palladium-based heterogeneous catalysts have demonstrated significant efficacy. While specific studies detailing the oxidative transformations of 3,4-Dimethyldiphenylamine using heterogeneous catalysts are not extensively documented, the general principles of such reactions provide a framework for its potential reactivity.

Oxidative cascade reactions, for instance, can be effectively catalyzed by heterogeneous palladium catalysts. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds through a series of oxidative addition, insertion, and reductive elimination steps. For aryl amines, these transformations can lead to the synthesis of complex nitrogen-containing heterocycles. The presence of methyl groups on the phenyl ring of this compound would likely influence the electronic density of the aromatic system and the nitrogen atom, thereby affecting its reactivity in oxidative coupling reactions. The catalyst's performance, including its activity and selectivity, would be contingent on the interaction between the substituted diphenylamine (B1679370) and the active sites of the heterogeneous catalyst.

Palladium-Catalyzed Processes

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example for the synthesis of aryl amines. Substituted diphenylamines, including this compound, can be synthesized via the palladium-catalyzed cross-coupling of an appropriately substituted aryl halide (e.g., 3,4-dimethylaniline) with a second aryl halide or by the coupling of an aniline (B41778) with an aryl halide.

The general catalytic cycle for such a C-N bond formation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then yields the desired triarylamine and regenerates the Pd(0) catalyst. The nature and position of substituents on the aryl rings can impact the rate and efficiency of these steps. For this compound, the electron-donating methyl groups would influence the nucleophilicity of the nitrogen atom and the electronic properties of the aryl rings, which in turn affects the rates of oxidative addition and reductive elimination.

Furthermore, once formed, this compound can itself be a substrate in further palladium-catalyzed reactions, such as C-H activation/functionalization, to introduce additional complexity into the molecular structure.

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their ability to mediate a variety of organic transformations, including C-H bond activation and amination reactions. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of rhodium catalysts with aryl amines suggest potential applications.

Rhodium(III)-catalyzed C-H activation, often directed by a coordinating group, allows for the functionalization of otherwise inert C-H bonds. The nitrogen atom in a diphenylamine derivative could potentially act as a directing group, guiding the rhodium catalyst to activate a C-H bond on one of the phenyl rings. This would open up pathways for the introduction of various functional groups at specific positions. The substitution pattern on the diphenylamine, such as in this compound, would influence the regioselectivity of such C-H activation processes.

Additionally, rhodium-catalyzed amination reactions provide a direct method for the formation of C-N bonds. It is conceivable that this compound could participate in such reactions, either as the amine source or as a substrate for further amination, leading to more complex nitrogen-containing compounds.

Design of Chiral Ligands based on Diphenylamine Scaffolds

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Diphenylamine provides a structurally rigid and modifiable scaffold for the design of such ligands. By introducing chirality into the diphenylamine framework, either through atropisomerism or by attaching chiral substituents, and incorporating coordinating groups like phosphines, it is possible to create novel chiral ligands.

While the direct use of a this compound scaffold for chiral ligand synthesis is not widely reported, the principles of ligand design can be applied. For instance, functionalization of the 2 and 2' positions of the phenyl rings with bulky groups can restrict rotation around the C-N bonds, potentially leading to atropisomeric chirality. Subsequent introduction of phosphine (B1218219) moieties would yield chiral phosphine-amine (P,N) ligands. The methyl groups at the 3 and 4 positions would electronically modify the phenyl rings, which could influence the electronic properties of the coordinating atoms and, consequently, the catalytic activity and enantioselectivity of the resulting metal complexes.

The modular nature of synthesizing substituted diphenylamines allows for the systematic tuning of both steric and electronic properties, which is a key aspect in the rational design of effective chiral ligands for a wide range of asymmetric transformations.

Role of Diphenylamine Derivatives in Hole Transport Materials (HTMs)

In the field of organic electronics, particularly in perovskite solar cells (PSCs), hole transport materials (HTMs) play a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. Diphenylamine derivatives have emerged as a promising class of HTMs due to their excellent hole mobility and tunable electronic properties.

The performance of a diphenylamine-based HTM is highly dependent on its molecular structure, including the nature and position of substituents on the phenyl rings. Electron-donating groups, such as methyl groups, are known to increase the highest occupied molecular orbital (HOMO) energy level of the molecule. A well-matched HOMO level with the valence band of the perovskite is essential for efficient hole extraction.

Theoretical studies using Density Functional Theory (DFT) have shown that substituting diphenylamine with electron-donating groups like CH₃ can lead to a higher power conversion efficiency in PSCs. nih.gov This is attributed to the favorable alignment of energy levels and potentially improved charge transport properties. While specific experimental data for this compound as an HTM is limited, the known effects of methyl substitution on the electronic properties of diphenylamines suggest its potential in this application. The table below summarizes the conceptual impact of methyl substitution on the properties of diphenylamine-based HTMs.

| Property | Effect of Methyl Substitution | Rationale |

| HOMO Energy Level | Increase | Electron-donating nature of methyl groups raises the energy of the highest occupied molecular orbital. |

| Hole Mobility | Potentially Improved | Can influence molecular packing and intermolecular charge transfer integrals. |

| Solubility | Increased | Alkyl substituents can improve solubility in organic solvents used for device fabrication. |

| Glass Transition Temp. | Can be influenced | Affects the morphological stability of the HTM layer. |

Recent research has explored a variety of diphenylamine derivatives for use in inverted perovskite solar cells, demonstrating their potential to achieve high power conversion efficiencies. nih.gov The strategic placement of methyl groups, as in this compound, represents a viable strategy for the molecular engineering of novel and efficient hole transport materials.

Derivatives and Structural Analogues of 3,4 Dimethyldiphenylamine

Structure-Activity Relationships in Substituted Diphenylamines

The biological activity of diphenylamine (B1679370) derivatives can be significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies aim to elucidate these effects to design compounds with enhanced or specific activities. For instance, in the context of fungicidal activity, the substitution pattern on the phenyl rings of diphenylamine derivatives plays a crucial role. Research on novel diphenylamine derivatives has shown that compounds with substitutions at the 2,4,5- or 2,4,6-positions of one of the phenyl rings can exhibit excellent fungicidal activities against various plant pathogens. nih.gov

While direct SAR studies on 3,4-Dimethyldiphenylamine are not extensively documented in the provided results, general principles can be inferred. The methyl groups at the 3 and 4 positions of one phenyl ring in this compound are expected to influence its electronic and steric properties, which in turn would affect its biological activity and reactivity compared to unsubstituted diphenylamine or other isomers. Further substitutions on either of the phenyl rings could modulate its activity, for example, by introducing electron-withdrawing or electron-donating groups, which can alter the molecule's interaction with biological targets.

Table 1: Fungicidal Activity of Substituted Diphenylamine Derivatives

| Compound | Substitution Pattern | Activity against Cucumber Downy Mildew (at 12.5 mg/L) | Activity against Rice Blast (at 0.3 mg/L) | Activity against Cucumber Gray Mold (at 0.9 mg/L) |

|---|---|---|---|---|

| P30 | 2,4,6-substitution | 80% control | 100% control | 100% control |

This table is generated based on data for representative substituted diphenylamines to illustrate structure-activity relationships. nih.gov

Phenothiazine (B1677639) and Phenoxazine (B87303) Analogues

Phenothiazines and phenoxazines are tricyclic heterocyclic compounds that can be considered structural analogues of diphenylamines, featuring a sulfur or oxygen bridge, respectively, between the two phenyl rings. These compounds are known for a wide range of pharmacological activities and applications in materials science. nih.govresearchgate.net The synthesis of phenothiazines can be achieved through the reaction of a diphenylamine with sulfur. Similarly, phenoxazine derivatives can be prepared through cyclization reactions of appropriately substituted aminophenols or related precursors. semanticscholar.org

Starting from this compound, the introduction of a sulfur or oxygen bridge would lead to the formation of dimethyldibenzothiazine (a phenothiazine analogue) or dimethyldibenzoxazine (a phenoxazine analogue), respectively. The positions of the methyl groups would be retained on one of the benzo-fused rings of the resulting tricyclic system. The presence of the sulfur or oxygen atom in the central ring significantly alters the geometry of the molecule from the more flexible diphenylamine to a more rigid, butterfly-shaped conformation, which profoundly impacts its electronic properties and biological activity. nih.govmdpi.com These analogues are of interest due to their potential applications as redox-active materials, dyes, and pharmaceutical agents. researchgate.netnih.gov

Spirocyclohexadienones and Spiroacridines Derived from Diarylamines

Spiro compounds are characterized by a single atom that is part of two different rings. The oxidation of diarylamines can lead to the formation of spirocyclic structures, such as spirocyclohexadienones and spiroacridines. These reactions often proceed through radical cation intermediates. While specific examples starting from this compound are not detailed in the provided search results, the general reactivity of diarylamines suggests its potential to form such complex structures.